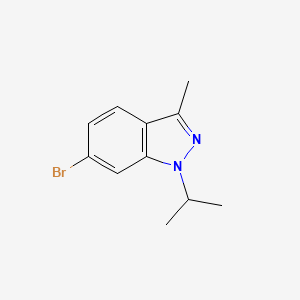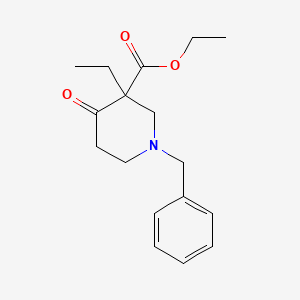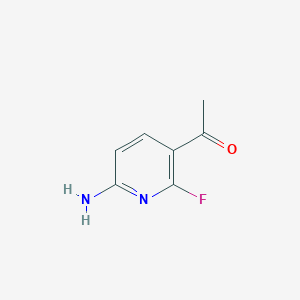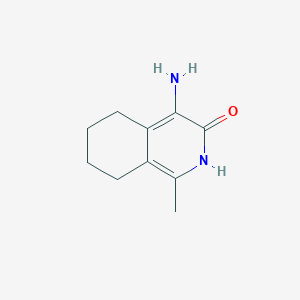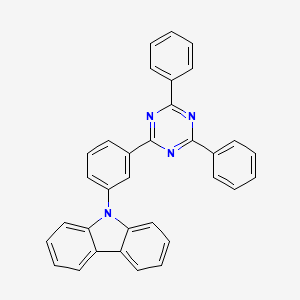
9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its high thermal stability and unique photophysical properties, making it a valuable material for various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole typically involves the reaction of carbazole derivatives with 4,6-diphenyl-1,3,5-triazine. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Substituents: Halogens, alkyl halides, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl or triazine rings .
Aplicaciones Científicas De Investigación
9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole has a wide range of scientific research applications, including:
Organic Electronics: It is used as a material in OLEDs due to its excellent thermal stability and photophysical properties.
Photovoltaics: This compound is also explored for use in organic photovoltaic cells (OPVs) as a donor or acceptor material.
Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and van der Waals forces. In OLEDs, it functions as an emitter material, where it undergoes thermally activated delayed fluorescence (TADF) to enhance the efficiency of light emission.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz)
- 9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9′-phenyl-3,3′-bicarbazole (CzT)
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol
Uniqueness
9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole stands out due to its high thermal stability, unique photophysical properties, and ability to undergo TADF. These characteristics make it a valuable material for high-efficiency OLEDs and other advanced electronic applications .
Propiedades
Fórmula molecular |
C33H22N4 |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
9-[3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C33H22N4/c1-3-12-23(13-4-1)31-34-32(24-14-5-2-6-15-24)36-33(35-31)25-16-11-17-26(22-25)37-29-20-9-7-18-27(29)28-19-8-10-21-30(28)37/h1-22H |
Clave InChI |
NZGRSMSDAITRIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


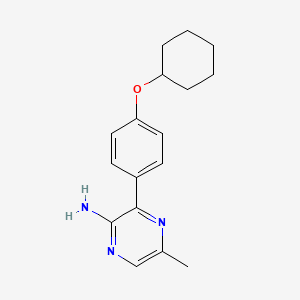
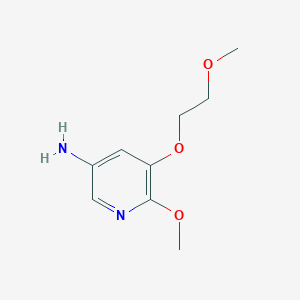
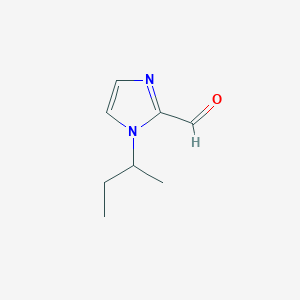

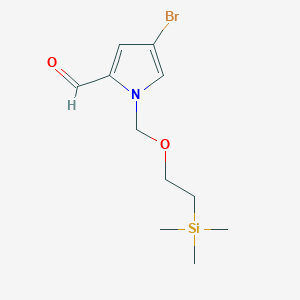
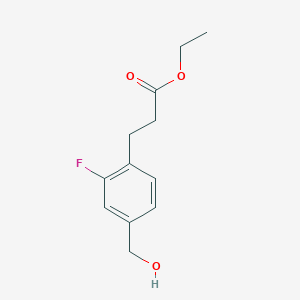
![1-[3-(3-Bromophenyl)phenyl]ethan-1-one](/img/structure/B13981449.png)
![5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13981459.png)
